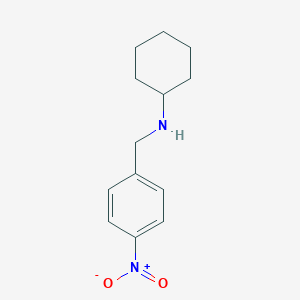

N-(4-nitrobenzyl)cyclohexanamine

Descripción general

Descripción

WAY-297037-A es un compuesto químico que ha despertado interés en varios campos científicos debido a sus propiedades únicas y posibles aplicaciones. Este compuesto se estudia principalmente por su papel en la investigación biológica y química, particularmente en el contexto de sus interacciones con objetivos moleculares específicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WAY-297037-A típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética puede incluir:

Formación de compuestos intermedios: Los pasos iniciales a menudo involucran la formación de compuestos intermedios a través de reacciones como la alquilación, la acilación o la condensación.

Reacciones de ciclación: Estos intermedios pueden entonces someterse a reacciones de ciclación para formar la estructura central de WAY-297037-A.

Modificaciones de grupos funcionales: Los pasos subsiguientes involucran la introducción o modificación de grupos funcionales para lograr la estructura química deseada.

Métodos de producción industrial

La producción industrial de WAY-297037-A puede involucrar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto incluye:

Escalado de reacciones: Ajuste de las condiciones de reacción como temperatura, presión y solvente para acomodar cantidades más grandes.

Técnicas de purificación: Empleo de técnicas como cristalización, destilación o cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

WAY-297037-A puede experimentar varias reacciones químicas, incluyendo:

Oxidación: Reacción con agentes oxidantes para formar derivados oxidados.

Reducción: Reacción con agentes reductores para formar derivados reducidos.

Sustitución: Reacciones de sustitución nucleófila o electrófila para reemplazar grupos funcionales específicos.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Halógenos, haluros de alquilo, ácidos y bases.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como haluros o cadenas alquílicas.

Aplicaciones Científicas De Investigación

WAY-297037-A tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.

Biología: Se estudia por sus interacciones con moléculas biológicas y posibles efectos terapéuticos.

Medicina: Se investiga su posible uso en el desarrollo de fármacos y el tratamiento de enfermedades.

Industria: Se utiliza en la producción de productos químicos y materiales especializados.

Mecanismo De Acción

El mecanismo de acción de WAY-297037-A implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Esta interacción puede modular las vías biológicas y resultar en varios efectos farmacológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Compuestos similares

WAY-299375: Otro compuesto estudiado por su papel en las enfermedades amiloides y las sinucleinopatías.

WAY-100635: Un compuesto conocido por su uso como antagonista selectivo del receptor de serotonina.

Unicidad

WAY-297037-A es único debido a su estructura química específica y las vías biológicas particulares que afecta. Esta singularidad lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

N-(4-nitrobenzyl)cyclohexanamine is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 234.3 g/mol. It features a cyclohexane ring with an amine group and a nitro-substituted benzyl moiety, making it a subject of interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of cyclohexanamine with 4-nitrobenzyl chloride. This process can yield various derivatives, enhancing its applicability in biological research and drug development.

Biological Activity

This compound has been studied for its potential interactions with various biological targets, particularly in the context of drug discovery. Its unique structural features suggest that it may exhibit distinct pharmacological properties compared to similar compounds.

Preliminary studies indicate that this compound may interact with neurotransmitter receptors and certain enzymes, which could provide insights into its mechanism of action. The presence of both an amine and a nitro functional group contributes to its reactivity profile, potentially allowing it to modulate biological pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylbenzyl)cyclohexanamine | Methyl group instead of nitro | Less polar; may exhibit different biological activity |

| N,N-Dimethyl-4-nitrobenzylamine | Dimethylated amine | Increased lipophilicity; potential for higher CNS activity |

| N-(2-nitrobenzyl)cyclohexanamine | Nitro group at position 2 | Different reactivity profile; potential for diverse derivatives |

| 4-Nitrophenethylamine | Simple amine without cyclohexane | More straightforward synthesis; varied applications |

Case Studies

Research has highlighted the potential of this compound as a lead compound in drug development. For instance, studies have shown that derivatives of nitrophenylpiperazine exhibit significant inhibitory effects on tyrosinase, which is crucial for melanin production. The inhibition mechanism was characterized using enzyme kinetics, revealing mixed inhibition patterns that could be relevant for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Research Findings

- Binding Affinity : Interaction studies suggest that this compound may have binding affinity for neurotransmitter receptors, indicating potential applications in neuropharmacology.

- Enzyme Inhibition : Similar compounds have been evaluated for their inhibitory activity against tyrosinase, showcasing the potential for this compound to influence enzymatic pathways related to pigmentation .

- Pharmacological Applications : The compound's unique structure allows it to serve as a precursor in synthesizing various biologically active compounds, providing a versatile platform for further research.

Propiedades

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAOBNFUBCBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355668 | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-51-6 | |

| Record name | N-Cyclohexyl-4-nitrobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.